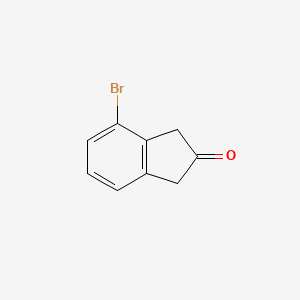

4-Bromo-2-Indanone

Description

4-Bromo-2-indanone (CAS 846032-36-8) is a brominated derivative of indanone, a bicyclic aromatic ketone. Its molecular formula is C₉H₇BrO, with a molar mass of 211.06 g/mol and a density of 1.608 g/cm³ . The compound has a boiling point of 312°C and a flash point of 126°C, requiring storage in a dark, dry, and cool environment (below -20°C) to maintain stability . It is a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and functional materials. For example, it serves as a precursor for antibacterial agents and bioactive molecules .

Properties

IUPAC Name |

4-bromo-1,3-dihydroinden-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTMVUZONAQICS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610535 | |

| Record name | 4-Bromo-1,3-dihydro-2H-inden-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

846032-36-8 | |

| Record name | 4-Bromo-1,3-dihydro-2H-inden-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BROMOINDAN-2-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-Indanone can be synthesized through several methods. One common approach involves the bromination of 2-Indanone. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position .

Another method involves the cyclization of appropriate precursors. For instance, this compound can be synthesized from 4-bromo-2,3-dihydro-1H-inden-1-one through a series of steps involving oxidation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally friendly brominating agents and catalysts is also explored to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-Indanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Yields alcohols or alkanes.

Substitution: Results in various substituted indanone derivatives.

Scientific Research Applications

4-Bromo-2-Indanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-2-Indanone involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors. The bromine atom’s presence enhances its reactivity, allowing it to form covalent bonds with target molecules, thereby modulating their activity .

Comparison with Similar Compounds

4-Bromo-1-Indanone (CAS 15115-60-3)

- Molecular Formula : C₉H₇BrO.

- Applications : Used to synthesize carbamate derivatives and boronate intermediates .

- Synthesis: Produced via bromination of indanone under acidic conditions .

- Key Distinction: Bromine at position 1 (vs. position 2 in 4-bromo-2-indanone), leading to different reactivity in substitution reactions .

5-Bromo-1-Indanone (CAS 34598-49-7)

2-Bromo-1-Indanone (CAS 1775-27-5)

4-Bromo-2-Methyl-1-Indanone (CAS 174702-59-1)

- Molecular Formula : C₁₀H₉BrO.

- Properties : Higher molecular weight (237.09 g/mol) due to the methyl group.

- Safety : Requires ventilation and protective equipment to avoid inhalation hazards .

Substituted Brominated Indanones

4-Bromo-2-Isopropyl-1-Indanone (CAS 892575-08-5)

4-Bromo-6-Chloro-2-Methyl-1-Indanone (CAS 869063-68-3)

- Molecular Formula : C₁₀H₈BrClO.

- Hazards : Classified as hazardous; requires immediate medical attention if inhaled .

Physicochemical Properties

Biological Activity

4-Bromo-2-Indanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the indanone family, characterized by a bicyclic structure featuring a ketone functional group. The presence of the bromine atom at the 4-position enhances its reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It exhibits inhibitory effects on various cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis through the activation of p53 pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins such as Bcl-2 .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colon) | 2.18 | Induction of apoptosis via p53 activation |

| MCF-7 (Breast) | 3.5 | Inhibition of cell proliferation |

| PC3 (Prostate) | 4.0 | Activation of caspase pathways |

Antimicrobial Activity

This compound also demonstrates antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 15.0 µg/mL |

| Pseudomonas aeruginosa | 20.0 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates apoptotic pathways through p53 signaling, promoting cell death in cancerous cells.

- Antimicrobial Action : It disrupts bacterial cell walls and interferes with protein synthesis, leading to bacterial cell death.

- Enzyme Inhibition : Studies indicate that it may inhibit specific enzymes involved in cancer cell metabolism, further contributing to its anticancer effects.

Study on Anticancer Effects

A recent study investigated the effects of this compound on HCT116 colorectal cancer cells. The results showed that the compound significantly reduced cell viability with an IC50 value of 2.18 µM, indicating potent anticancer activity. The study also noted that treatment led to increased levels of cleaved PARP, a marker for apoptosis .

Study on Antimicrobial Properties

In another study focusing on antimicrobial activity, researchers tested this compound against various pathogens. The compound exhibited significant antibacterial activity with MIC values ranging from 12.5 to 20 µg/mL against different strains, confirming its potential as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.